molecular formula C15H22BNO4 B13997907 (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid

(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid

Cat. No.: B13997907
M. Wt: 291.15 g/mol
InChI Key: GWNCPMRYNLRFSS-UHFFFAOYSA-N
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Description

(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with an isopropoxycarbonyl group and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C15H22BNO4

Molecular Weight

291.15 g/mol

IUPAC Name

[4-(1-propan-2-yloxycarbonylpiperidin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C15H22BNO4/c1-11(2)21-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13,19-20H,7-10H2,1-2H3

InChI Key

GWNCPMRYNLRFSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)C)(O)O

Origin of Product

United States

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